2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
The exact mass of the compound 2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is 306.14806121 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-11-4-3-5-14(12(11)2)20-18(23)15-8-9-17-19-16(13-6-7-13)10-22(17)21-15/h3-5,8-10,13H,6-7H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXIJOXJDRAOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells. It plays a key role in chronic inflammation and is a major driver of tissue damage.
Mode of Action
This compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R), which is a heterodimer formed by the IL-17RA and IL-17RC subunits. By inhibiting IL-17A, this compound can potentially reduce the pro-inflammatory responses that contribute to chronic autoimmune diseases.
Biochemical Pathways
The compound affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease. By inhibiting IL-17A, it can disrupt this pathway and potentially alleviate symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis.
Biochemical Analysis
Biochemical Properties
The compound 2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been identified as a potential inhibitor of IL-17A, a pro-inflammatory cytokine This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the IL-17 signaling pathway
Cellular Effects
In terms of cellular effects, 2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide’s role as an IL-17A inhibitor suggests that it may influence cell function by modulating inflammatory responses. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in immune responses.
Molecular Mechanism
As an IL-17A inhibitor, it likely exerts its effects at the molecular level by binding to IL-17A or its receptor, thereby inhibiting the activation of the IL-17 signaling pathway. This could lead to changes in gene expression and cellular responses.
Biological Activity
2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes an imidazo ring fused with a pyridazine ring, alongside a cyclopropyl and a dimethylphenyl group. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C18H18N4O
- Molecular Weight : 306.4 g/mol
- Purity : Typically 95%
- Complexity Rating : 452
The primary target of 2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is Interleukin-17A (IL-17A) . The compound acts as an inhibitor of IL-17A , which plays a significant role in inflammatory responses associated with various autoimmune diseases.
Biochemical Pathways
The compound influences the IL-23/IL-17 axis , a critical pathway in the pathogenesis of psoriatic diseases and other inflammatory conditions. By inhibiting IL-17A, the compound can reduce pro-inflammatory effects, potentially alleviating symptoms of diseases such as psoriasis and rheumatoid arthritis.
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is orally active. Its absorption and distribution characteristics suggest good bioavailability, making it suitable for therapeutic applications.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| IL-17A Inhibition | Reduces inflammation | |
| Antitumor Activity | Inhibits proliferation in cancer cell lines | |
| Cellular Effects | Alters cellular signaling pathways |
Case Studies
- Psoriasis Model : In preclinical studies involving psoriatic models, the administration of this compound resulted in significant reductions in skin inflammation and scaling due to its inhibitory effects on IL-17A.
- Cancer Research : In vitro experiments demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines associated with c-Met signaling pathways. The IC50 values for these effects were reported in the low nanomolar range, indicating high potency.
- Rheumatoid Arthritis Studies : The compound's ability to modulate immune responses has been evaluated in models of rheumatoid arthritis, showing promise in reducing joint inflammation and damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
